(2Z)-3-(1H-1,3-benzodiazol-2-yl)-6-bromo-N-(2-methoxyphenyl)-2H-chromen-2-imine
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Overview
Description
(2Z)-3-(1H-1,3-benzodiazol-2-yl)-6-bromo-N-(2-methoxyphenyl)-2H-chromen-2-imine is a complex organic compound that features a benzimidazole moiety, a brominated chromene core, and a methoxyaniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(1H-1,3-benzodiazol-2-yl)-6-bromo-N-(2-methoxyphenyl)-2H-chromen-2-imine typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-(1H-1,3-benzodiazol-2-yl)-6-bromo-N-(2-methoxyphenyl)-2H-chromen-2-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom or the methoxy group, using reagents like sodium methoxide or potassium cyanide
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole or chromene derivatives
Scientific Research Applications
(2Z)-3-(1H-1,3-benzodiazol-2-yl)-6-bromo-N-(2-methoxyphenyl)-2H-chromen-2-imine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiparasitic activities.
Mechanism of Action
The mechanism of action of (2Z)-3-(1H-1,3-benzodiazol-2-yl)-6-bromo-N-(2-methoxyphenyl)-2H-chromen-2-imine involves its interaction with various molecular targets. In biological systems, it may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The benzimidazole moiety is known to interact with DNA and proteins, potentially leading to the inhibition of cell proliferation or the induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)substituted formimidoyl
- N-(2-(1H-benzo[d]imidazol-2-yl)quinolin-8-yl)benzamide derivatives
Uniqueness
(2Z)-3-(1H-1,3-benzodiazol-2-yl)-6-bromo-N-(2-methoxyphenyl)-2H-chromen-2-imine is unique due to its combination of a benzimidazole moiety, a brominated chromene core, and a methoxyaniline group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
Properties
IUPAC Name |
3-(1H-benzimidazol-2-yl)-6-bromo-N-(2-methoxyphenyl)chromen-2-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrN3O2/c1-28-21-9-5-4-8-19(21)27-23-16(13-14-12-15(24)10-11-20(14)29-23)22-25-17-6-2-3-7-18(17)26-22/h2-13H,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOSIJFKMOGKKTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N=C2C(=CC3=C(O2)C=CC(=C3)Br)C4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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